(1-Aminocyclopentyl)methanol
Overview
Description
“(1-Aminocyclopentyl)methanol” is an organic compound with the molecular formula C6H13NO . It is a colorless to pale yellow liquid with special ammonia and hydroxyl functional groups . It is water-soluble and soluble in a variety of organic solvents .
Synthesis Analysis
“(1-Aminocyclopentyl)methanol” can be obtained by amination of cyclopentylmethanol . The specific preparation method is to react cyclopentyl methanol with ammonia gas at an appropriate temperature and pressure, and usually a metal catalyst such as palladium or copper is used to accelerate the reaction .Molecular Structure Analysis
The molecular structure of “(1-Aminocyclopentyl)methanol” is represented by the InChI string:InChI=1S/C6H13NO/c7-6(5-8)3-1-2-4-6/h8H,1-5,7H2
. The Canonical SMILES representation is: C1CCC(C1)(CO)N
. Chemical Reactions Analysis
“(1-Aminocyclopentyl)methanol” is widely used in the field of organic synthesis . It can be used as a chemical reagent and intermediate for the synthesis of various organic compounds, such as drugs, rubber antioxidants, and dyes . It can also be used to prepare compounds such as cyclopentylcarbinol glycidyl ether, cyclopentylformaldehyde, and cyclopentylmethylamine .Physical And Chemical Properties Analysis
“(1-Aminocyclopentyl)methanol” has a molar mass of 115.17 g/mol . It has a density of 0.9837 (rough estimate), a melting point of 20°C (lit.), and a boiling point of 85-90°C10mm Hg (lit.) . Its vapor pressure is 0.152mmHg at 25°C, and its refractive index is estimated to be 1.4713 .Scientific Research Applications
Methanol in Biological Membranes : Methanol acts as a solubilizing agent in studying transmembrane proteins/peptides and influences lipid dynamics in biological and synthetic membranes. It's shown to enhance the mixing of lipids in membrane compositions and influence the structure-function relationship of bilayers, which is crucial for cell survival and protein reconstitution (Nguyen et al., 2019).
Methanol in Chemical Synthesis : Methanol is used as a hydrogen source and C1 synthon in chemical synthesis. It has applications in N-methylation of amines and in the transfer hydrogenation of nitroarenes to synthesize pharmaceutical agents like venlafaxine and imipramine (Sarki et al., 2021).
Solvation Dynamics : Methanol's solvation dynamics have been investigated through time-dependent fluorescent shift experiments and molecular dynamic simulations, providing insights into its fast decay component in solvation response (Rosenthal et al., 1994).
Methanol in Electrophoresis : Methanol is significant in electrophoresis for the electro-oxidation of primary alcohols and separation of carboxylates. This has applications in analyzing substances like ethanol and n-propanol in laboratory samples (Santos et al., 2017).
Biotechnological Production : Methanol is used as a substrate in biotechnological production of value-added bulk products like amino acids and polyamines, demonstrated in studies involving genetically engineered Bacillus methanolicus strains (Nærdal et al., 2015).
Methanol in Metabolic Stability : The use of methanol in in vitro metabolic stability screenings can interact with substrates to form artifacts, impacting the interpretation of metabolic stability data (Yin et al., 2001).
Catalysis : Methanol plays a role in catalysis, such as in Huisgen 1,3-dipolar cycloadditions, where it forms part of the catalyst structure enhancing reaction conditions (Ozcubukcu et al., 2009).
properties
IUPAC Name |
(1-aminocyclopentyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-6(5-8)3-1-2-4-6/h8H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNZJLMPXLQDPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10145678 | |
Record name | Cyclopentanemethanol, 1-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10145678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Aminocyclopentyl)methanol | |
CAS RN |
10316-79-7 | |
Record name | [1-Aminocyclopentyl]methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10316-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentanemethanol, 1-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010316797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentanemethanol, 1-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10145678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-aminocyclopentanemethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.621 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-AMINOCYCLOPENTANEMETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2JZ28V2QE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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